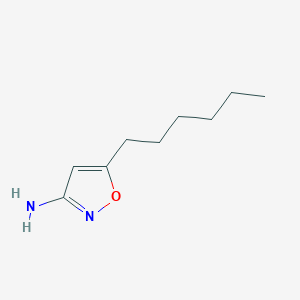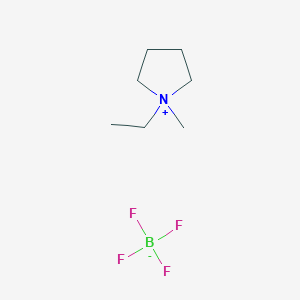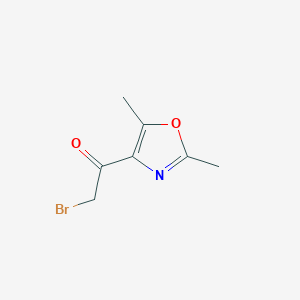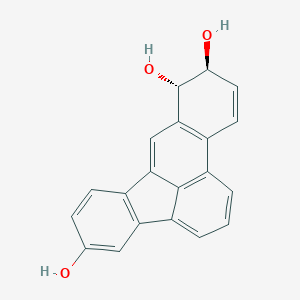
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential therapeutic properties. It is commonly referred to as benzo(b)fluoranthene and is a member of the family of compounds known as PAHs. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of benzo(b)fluoranthene is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
Benzo(b)fluoranthene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzo(b)fluoranthene in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, which makes it a well-characterized compound. One limitation of using this compound in lab experiments is that it is a carcinogen and must be handled with care.
Direcciones Futuras
There are several future directions for research on benzo(b)fluoranthene. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for research on the safety of this compound, particularly with regard to its potential carcinogenic effects.
Métodos De Síntesis
The synthesis of benzo(b)fluoranthene can be achieved through several methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of this compound is the Friedel-Crafts reaction, which involves the reaction of benzene with a fluoranthene derivative in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Benzo(b)fluoranthene has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Propiedades
Número CAS |
114451-04-6 |
|---|---|
Nombre del producto |
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene |
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-5,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-12-15(8-10)14-3-1-2-13-11-6-7-18(22)20(23)17(11)9-16(12)19(13)14/h1-9,18,20-23H/t18-,20-/m0/s1 |
Clave InChI |
LQMXLQJCDLMTBZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=CC(=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=CC(=C4)O |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=CC(=C4)O |
Sinónimos |
9,10-dihydro-5,9,10-trihydroxybenzo(b)fluoranthene DH-5,9,10-THBF trans-9,10-dihydro-5,9,10-trihydroxyB(b)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



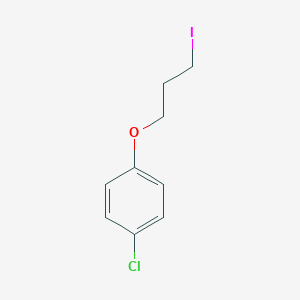

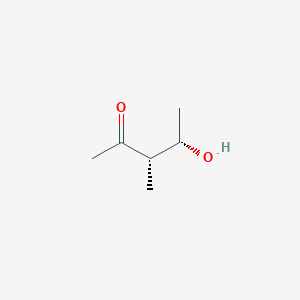


![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
